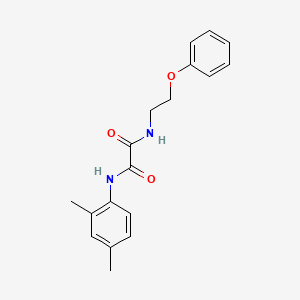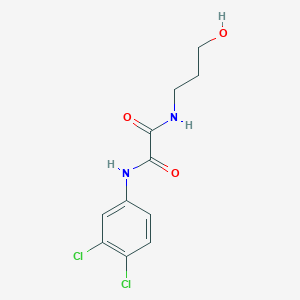![molecular formula C6H7N3O4S B11112844 [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid CAS No. 6339-60-2](/img/structure/B11112844.png)
[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid is a compound that features a nitroimidazole moiety, which is a five-membered heterocyclic ring containing nitrogen atoms Nitroimidazoles are known for their diverse applications in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thioacetic acid moiety can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for use in drug development.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved include DNA and protein interactions, which can disrupt cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for its antiprotozoal and antibacterial activities.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid is unique due to its specific structural features, which may confer distinct biological activities compared to other nitroimidazoles. Its thioacetic acid moiety provides additional sites for chemical modification, potentially leading to the development of novel derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
6339-60-2 |
|---|---|
Molekularformel |
C6H7N3O4S |
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C6H7N3O4S/c1-8-3-7-5(9(12)13)6(8)14-2-4(10)11/h3H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
TUQQNQSADKYHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1SCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11112761.png)
![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11112769.png)


![6-[5-(3,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11112777.png)

![1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112786.png)
![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate](/img/structure/B11112813.png)
![ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11112825.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)

![1-(9H-carbazol-9-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11112845.png)
![5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11112851.png)
